molecular formula C16H36N2S2 B565028 Bis(N,N-dibutylamine)-N,N'-disulfide-d36 CAS No. 1216478-97-5

Bis(N,N-dibutylamine)-N,N'-disulfide-d36

Cat. No.: B565028
CAS No.: 1216478-97-5
M. Wt: 356.818
InChI Key: PAJQNXUWYZXFIX-NTUWNVOTSA-N
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Description

Bis(N,N-dibutylamine)-N,N’-disulfide-d36 is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two N,N-dibutylamine groups connected by a disulfide bond. The “d36” designation indicates the presence of deuterium atoms, which are isotopes of hydrogen, making this compound particularly useful in certain types of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 typically involves the reaction of N,N-dibutylamine with carbon disulfide in the presence of a base such as triethylamine. The reaction is carried out in an ethanol solution at low temperatures (around 5°C) to ensure the stability of the intermediate products. Solid iodine is then added to the mixture, followed by a methanolic solution of iodine until the color disappears. The product is extracted with diethyl ether, washed with water, dried over sodium sulfate, and the solvent is evaporated to yield the final compound .

Industrial Production Methods

Industrial production of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and extraction helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

Bis(N,N-dibutylamine)-N,N’-disulfide-d36 undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Bis(N,N-dibutylamine)-N,N’-disulfide-d36 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 involves the interaction of its disulfide bond with various molecular targets. In biological systems, the disulfide bond can undergo redox reactions, influencing protein structure and function. The compound can also act as a nucleophile, participating in substitution reactions that modify other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(N,N-dibutylamine)-N,N’-disulfide-d36 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. This property allows for detailed analysis of reaction mechanisms and molecular interactions.

Properties

IUPAC Name

N-[[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]disulfanyl]-1,1,2,2,3,3,4,4,4-nonadeuterio-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJQNXUWYZXFIX-NTUWNVOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)SSN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SSN(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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